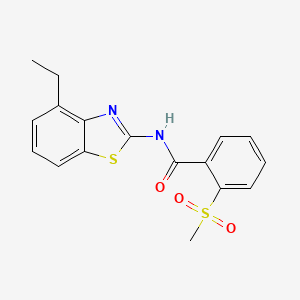

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-3-11-7-6-9-13-15(11)18-17(23-13)19-16(20)12-8-4-5-10-14(12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOGHKBEQMZJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Sulfonylation: The methylsulfonyl group can be introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-aminobenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide depends on its specific application:

Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- The target compound’s methanesulfonyl group provides a balance between steric bulk and electronic effects, contrasting with AZ1’s piperidyl sulfonyl group, which introduces greater conformational flexibility .

Crystallographic and Physicochemical Properties

Single-crystal X-ray diffraction (SC-XRD) data for related compounds highlight the impact of substituents on molecular packing:

Table 2: Crystallographic Parameters

| Compound | Lattice Parameters (Å) | Volume (ų) |

|---|---|---|

| 2-BTBA | a = 5.9479, b = 16.8568, c = 11.9366 | 1169.13 |

| 2-BTFBA | a = 5.2216, b = 20.2593, c = 11.3023 | 1195.61 |

- The 4-ethyl and methanesulfonyl groups in the target compound are expected to induce distinct packing patterns compared to 2-BTBA and 2-BTFBA, likely reducing symmetry and increasing intermolecular interactions (e.g., van der Waals forces) due to the mesyl group’s polarity.

Q & A

Q. What are the standard synthetic routes for N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide, and how is reaction progress monitored?

The compound is typically synthesized via coupling 2-methanesulfonylbenzoyl chloride with 2-amino-4-ethylbenzothiazole in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Post-synthesis, purification is achieved via recrystallization or column chromatography (silica gel, gradient elution). Key intermediates and final products are characterized by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Critical techniques include:

- NMR spectroscopy : For confirming substituent positions and bond connectivity (e.g., distinguishing between para and meta sulfonyl groups).

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- High-performance liquid chromatography (HPLC) : For assessing purity (>95% typically required for biological assays).

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions, often using SHELX software for refinement .

Q. What in vitro assays are commonly used to evaluate its antimicrobial and anticancer activities?

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination.

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC values to controls. Parallel assays on non-cancerous cells (e.g., HEK293) assess selectivity .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism of action against target enzymes like DNA gyrase?

Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities and interaction modes with enzyme active sites. For example:

- Step 1 : Prepare the enzyme structure (PDB ID: 1KZN for DNA gyrase) by removing water molecules and adding polar hydrogens.

- Step 2 : Validate docking parameters using co-crystallized ligands (RMSD <2.0 Å acceptable).

- Step 3 : Analyze hydrogen bonds, hydrophobic contacts, and π-π stacking with residues like Asp83 or Tyr122. Mutagenesis studies (e.g., Ala-scanning) confirm critical interactions .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

- Data validation : Replicate synthesis to ensure compound purity (HPLC, elemental analysis).

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based ATPase assays) with cellular activity (e.g., proliferation assays).

- Computational refinement : Adjust force fields (e.g., AMBER vs. CHARMM) or use molecular dynamics simulations to account for protein flexibility .

Q. How can derivatives be designed to improve pharmacokinetic properties like solubility and bioavailability?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the benzamide para position.

- Prodrug strategies : Mask sulfonyl groups with ester prodrugs cleaved in vivo.

- Formulation : Use cyclodextrin complexes or nanoemulsions to enhance aqueous solubility. Solubility parameters (logP) are optimized via Hansch analysis .

Q. What methods are used to analyze thermal stability and degradation pathways under storage conditions?

- Differential scanning calorimetry (DSC) : Determines melting points and identifies polymorphic transitions.

- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures.

- Accelerated stability studies : Conducted at 40°C/75% RH for 6 months, with degradation products profiled via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.